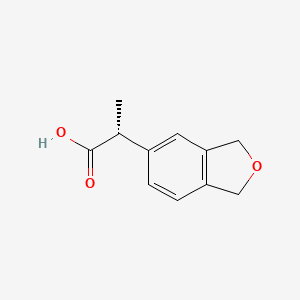

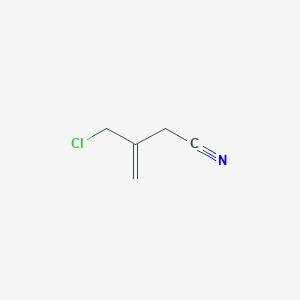

![molecular formula C15H16N2O4S B2556220 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-06-2](/img/structure/B2556220.png)

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of bicyclic azetidines and has been shown to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Flavin-Mediated Photocycloaddition

A study by Jirásek et al. (2017) demonstrates the use of flavin-mediated visible-light [2+2] photocycloaddition as an effective tool for the cyclization of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes. This method facilitates the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts, showing practical applications in the synthesis of biologically active compounds and chiral spiro ammonium salts (Jirásek et al., 2017).

Enantiospecific Synthesis

Houghton et al. (1993) describe an enantioselective synthesis approach for (4R)-1-azabicyclo[2.2.1]heptane derivatives, starting from trans-4-hydroxy-L-proline. This method highlights the versatility of azabicycloheptane derivatives in chemical synthesis, providing a pathway for the generation of novel compounds (Houghton et al., 1993).

Gold-Catalyzed Cycloisomerization

Miege et al. (2010) present a gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes. This reaction showcases the application of gold catalysis in the efficient and selective synthesis of bicyclic compounds (Miege et al., 2010).

Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives

Marco-Contelles et al. (2009) achieved the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives through a four-step synthetic sequence, highlighting the potential of these compounds in the development of novel pharmaceuticals and materials (Marco-Contelles et al., 2009).

Physicochemical Characterization and Risk Assessment

Risk Assessment of Metastable Dihydrate API Phase

Mortko et al. (2010) conducted a risk assessment and physicochemical characterization of a metastable dihydrate API phase of a β-lactamase inhibitor, underscoring the importance of selecting the most appropriate form of an active pharmaceutical ingredient for development based on solubility and dissolution profiles (Mortko et al., 2010).

Propiedades

IUPAC Name |

5-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-16-15(9-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)8-21-13/h2-5,9,12-13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBZWVQYLMZCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

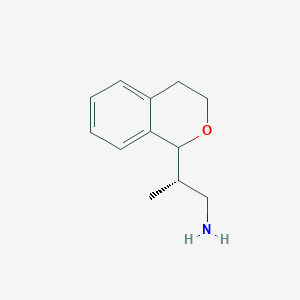

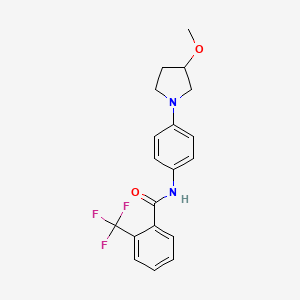

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)

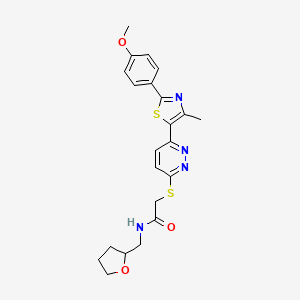

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)

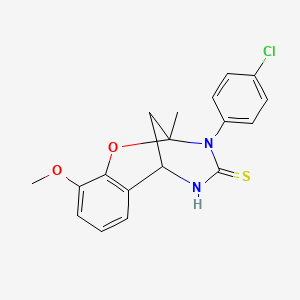

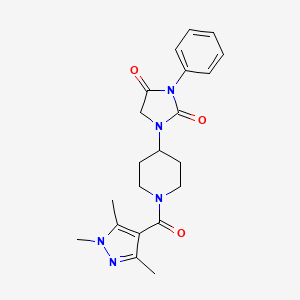

![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)

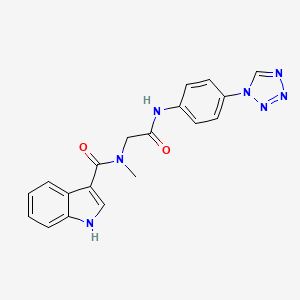

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2556155.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)